Comparative Synthetic Performance: A Validated Three-Step Sequence in a PKC-θ Inhibitor Program
In a published patent application for the synthesis of pyrimidine-based PKC-θ inhibitors, the target compound, tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, was employed as a key intermediate in a three-step sequence. The reported yields for each step were 63%, 54%, and 35% respectively, providing a benchmark for its performance in a multi-step synthetic route [1]. This quantitative data offers a baseline expectation for yield when using this specific trans isomer in a complex, patent-exemplified synthesis.
| Evidence Dimension | Synthetic Yield in a Multi-Step Sequence |
|---|---|
| Target Compound Data | 63%, 54%, 35% yield for three consecutive steps |
| Comparator Or Baseline | The synthetic sequence itself serves as the baseline; the yields are for the process using the target compound. A direct comparator with the cis isomer in the same sequence is not available in the source, but this data provides a critical performance benchmark. |
| Quantified Difference | Not applicable (process benchmark) |
| Conditions | Synthesis of N'-[(trans-4-aminocyclohexyl)methyl]-N-(cyclohexylmethyl)-5-nitropyrimidine-2,4-diamine as described in US Patent Application Publication No. US 2006/0058334 A1. |
Why This Matters
This provides procurement teams with a tangible, literature-backed performance benchmark, demonstrating the compound's successful and quantifiable integration into a relevant drug-discovery synthetic pathway.
- [1] Barbosa, A., et al. (2006). Preparation of pyrimidine derivatives as selective inhibitors of protein kinase Cθ with therapeutic uses. U.S. Patent Application Publication No. US 2006/0058334 A1. View Source
